Tetramethylsuccinonitrile
Overview
Description
Mechanism of Action
Tetramethylsuccinonitrile (TMSN) is an organic compound classified as a dinitrile . It is a colorless and odorless solid, and is a byproduct from the use of some radical initiators used in polymer manufacture .
Target of Action
The primary target of TMSN is the central nervous system . It affects the brain and heart, and can even cause coma, seizures, apnea, cardiac arrest, and death .
Mode of Action
TMSN is a chemical compound of cyanide and is a decomposition product of some radical initiators used in polymer manufacture . Organic nitriles like TMSN decompose into cyanide ions both in vivo and in vitro . Consequently, the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions or hydrogen cyanide .
Biochemical Pathways
It is known that cyanide ions, which tmsn decomposes into, can disrupt the electron transport chain in cells, preventing the aerobic production of atp for energy .
Pharmacokinetics
The acute rat oral LD50 for TMSN is 38.9 ± 7.4 mg/kg . In a series of three 90-day subchronic toxicity studies conducted with Sprague-Dawley-derived albino rats, rats were administered corn oil solutions of TMSN by intubation
Result of Action
Exposure to TMSN can lead to significant health effects. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness . It can also cause tubular nephrosis, a condition characterized by kidney damage .
Action Environment
The action, efficacy, and stability of TMSN can be influenced by environmental factors. For example, the U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m³ over an eight-hour time-weighted average . This suggests that the concentration of TMSN in the environment can significantly impact its effects.
Biochemical Analysis
Biochemical Properties
Tetramethylsuccinonitrile plays a role in biochemical reactions primarily as a decomposition product of radical initiators. It interacts with various enzymes and proteins, particularly those involved in the detoxification processes. For instance, cytochrome P450 enzymes in the liver convert organic nitriles like this compound into cyanide ions . This interaction is crucial as it leads to the formation of cyanide, which is then metabolized into thiocyanate by enzymes such as rhodanese or 3-mercaptopyruvate sulfur transferase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the central nervous system, leading to symptoms such as convulsions, dizziness, headache, nausea, vomiting, and even unconsciousness . In laboratory settings, exposure to this compound has been shown to cause reductions in weight gain, alterations in fasting blood glucose levels, and increases in liver and kidney weights in animal models . These effects indicate that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into cyanide ions through the action of cytochrome P450 enzymes . Cyanide ions are rapidly absorbed and distributed throughout the body, where they inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to decreased ATP production and potential cell death. Additionally, this compound can cause enzyme inhibition or activation, further affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that subchronic exposure to this compound can lead to reversible tubular nephrosis in male rats . This indicates that the compound’s effects on cellular function can vary depending on the duration of exposure. Additionally, this compound is stable under standard laboratory conditions but can degrade upon prolonged exposure to heat or strong oxidizing agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, significant reductions in weight gain and increases in liver and kidney weights have been observed . The acute oral LD50 for this compound in rats is approximately 38.9 mg/kg . At lower doses, the compound can still cause microscopic renal lesions, indicating a threshold effect. Toxic or adverse effects, such as tubular nephrosis, have been noted at higher doses, highlighting the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it into cyanide ions. These ions are then metabolized into thiocyanate by enzymes such as rhodanese or 3-mercaptopyruvate sulfur transferase . This metabolic pathway is crucial for detoxifying cyanide and preventing its accumulation in the body. The involvement of cytochrome P450 enzymes in the initial conversion step highlights the importance of these enzymes in the metabolism of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed into the body by inhalation, ingestion, or dermal exposure . Once inside the body, it is rapidly distributed to different tissues, where it exerts its toxic effects. The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and extracellular spaces . Its activity and function are influenced by its localization, as it can interact with various cellular components and enzymes. The compound’s ability to inhibit cytochrome c oxidase in the mitochondria highlights its impact on mitochondrial function and cellular respiration . Additionally, this compound’s localization can be affected by post-translational modifications and targeting signals that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylsuccinonitrile is derived from 2,2’-azobis-isobutyronitrile. The reaction involves the decomposition of 2,2’-azobis-isobutyronitrile, resulting in the formation of this compound and nitrogen gas: [ \text{(NC(CH}_3\text{)}_2\text{CN)}_2 \rightarrow \text{(C(CH}_3\text{)}_2\text{CN)}_2 + \text{N}_2 ] This reaction typically occurs under controlled conditions to ensure the efficient production of this compound .
Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the manufacture of polyvinyl chloride. The process involves the use of radical initiators, such as 2,2’-azobis-isobutyronitrile, which decompose to form the desired polymer and this compound as a secondary product .
Chemical Reactions Analysis
Types of Reactions: Tetramethylsuccinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with aryl lithium species in the presence of trimethylsilyl chloride to form 3,4-dihydro-3H-pyrrol-2-imines.
Condensation Reactions: It can condense with substituted phthalonitrile derivatives in the presence of indium chloride to form phenyl-substituted metal-free fused tetraazachlorins.
Common Reagents and Conditions:
Aryl Lithium Species: Used in substitution reactions.
Trimethylsilyl Chloride: Facilitates the formation of 3,4-dihydro-3H-pyrrol-2-imines.
Indium Chloride: Used in condensation reactions with phthalonitrile derivatives.
Major Products:
3,4-Dihydro-3H-pyrrol-2-imines: Formed from substitution reactions.
Phenyl-Substituted Metal-Free Fused Tetraazachlorins: Formed from condensation reactions.
Scientific Research Applications
Tetramethylsuccinonitrile has several applications in scientific research, including:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Comparison with Similar Compounds
Tetramethylsuccinonitrile is unique among nitriles due to its specific structure and properties. Similar compounds include:
- Propanenitrile
- Aminopropionitrile
- Malononitrile
- Pivalonitrile
- Acetone Cyanohydrin
- Butyronitrile
- Succinonitrile
- Glutaronitrile
Compared to these compounds, this compound is distinguished by its tetramethyl-substituted structure, which influences its reactivity and applications .
Properties
IUPAC Name |
2,2,3,3-tetramethylbutanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXQPNJHRNGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2, Array | |
Record name | TETRAMETHYLSUCCINONITRILE | |
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Record name | TETRAMETHYL SUCCINONITRILE | |
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DSSTOX Substance ID |
DTXSID0026125 | |
Record name | Tetramethylsuccinonitrile | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.] | |
Record name | TETRAMETHYLSUCCINONITRILE | |
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Record name | Tetramethyl succinonitrile | |
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Record name | Tetramethyl succinonitrile | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble | |
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Density |
1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07 | |
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Vapor Pressure |
1.15X10-3 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
Colorless solid, Crystallizes in plates | |
CAS No. |
3333-52-6 | |
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Record name | 2,2,3,3-Tetramethylbutanedinitrile | |
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Melting Point |
338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.